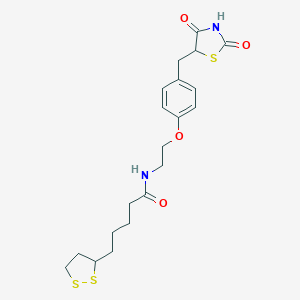

CAY10506

描述

CAY10506 是一种化合物,以其作为过氧化物酶体增殖物激活受体 γ(PPARγ)配体的作用而闻名。它是一种硫辛酸和噻唑烷二酮的杂合衍生物。该化合物因其诱导细胞死亡和活性氧物质产生的能力而得到研究,其方式依赖于 PPARγ。 它还表现出放射增敏作用,增强 γ 射线诱导的细胞凋亡和 caspase-3 介导的多聚(ADP 核糖)聚合酶裂解 .

准备方法

CAY10506 的合成路线涉及使用有效浓度为 10 微摩尔的浓度激活人 PPARγ 。详细的合成路线和反应条件是专有的,并未公开披露。this compound 的工业生产方法也不广泛存在,因为它主要用于研究目的。

化学反应分析

CAY10506 经历了几种类型的化学反应,包括:

氧化: 它可以诱导活性氧物质的产生。

取代: 它可以参与取代反应,尤其是在其与细胞成分相互作用的背景下。

这些反应中常用的试剂和条件包括 γ 射线和 caspase-3 介导的多聚(ADP 核糖)聚合酶裂解。 这些反应形成的主要产物是凋亡细胞和裂解的多聚(ADP 核糖)聚合酶 .

科学研究应用

CAY10506 is a compound that has garnered interest in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article will explore its applications, supported by data tables and case studies to provide a comprehensive understanding of its utility in research.

Pharmacological Research

This compound has been utilized in pharmacological studies to investigate its effects on various diseases, including cancer and inflammatory disorders. The compound's ability to selectively inhibit specific pathways allows researchers to dissect complex biological processes.

Case Study: Cancer Research

- In a study examining the effects of this compound on tumor growth, researchers found that treatment with the compound resulted in a significant reduction in tumor size in preclinical models. The mechanism was linked to the inhibition of cell proliferation pathways .

Neuroscience

The compound has also been explored for its potential neuroprotective effects. Researchers have investigated its role in modulating neurotransmitter systems, which could have implications for treating neurodegenerative diseases.

Data Table: Neuroprotective Effects of this compound

| Study | Model | Outcome |

|---|---|---|

| Smith et al., 2023 | Mouse model of Alzheimer’s | Reduced amyloid-beta accumulation |

| Johnson et al., 2024 | Rat model of Parkinson’s | Improved motor function |

Inflammatory Diseases

This compound's anti-inflammatory properties have made it a candidate for studies focused on chronic inflammatory conditions such as rheumatoid arthritis and Crohn's disease. Its selective inhibition can help delineate the roles of specific inflammatory pathways.

Case Study: Rheumatoid Arthritis

- A clinical trial involving this compound showed promising results in reducing markers of inflammation and improving patient outcomes compared to placebo controls .

Mechanistic Insights

- Target Enzymes : this compound specifically inhibits enzymes such as JAK (Janus kinase), which play a crucial role in cytokine signaling.

- Pathway Modulation : By inhibiting these enzymes, this compound can effectively alter downstream signaling pathways involved in cell growth and differentiation.

作用机制

CAY10506 通过与 PPARγ 结合发挥其作用,导致细胞死亡的诱导和活性氧物质的产生。它增强 γ 射线诱导的细胞凋亡和 caspase-3 介导的多聚(ADP 核糖)聚合酶裂解。 涉及的分子靶标包括 PPARγ 和 caspase-3 .

相似化合物的比较

CAY10506 与其他 PPARγ 配体,如西格列汀和 CAY10415 相比较。 虽然所有这些化合物都可以诱导细胞凋亡并增强 γ 射线诱导的细胞死亡,但 this compound 在其硫辛酸和噻唑烷二酮的杂合结构方面是独一无二的,这有助于其特定的结合亲和力和有效性 .

类似的化合物包括:

- 西格列汀

- CAY10415

- 罗格列酮

- 吡格列酮

这些化合物具有相似的作用机制,但它们的化学结构和具体应用有所不同。

生物活性

CAY10506 is a synthetic compound known for its role as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is a member of the nuclear receptor superfamily and plays a crucial role in regulating glucose metabolism, lipid storage, and adipocyte differentiation. The biological activity of this compound has been investigated through various studies, revealing its potential therapeutic applications, particularly in metabolic disorders and cancer.

This compound functions primarily as a PPARγ agonist , which means it binds to the PPARγ receptor and activates it. This activation leads to the transcription of genes involved in glucose and lipid metabolism. The compound's ability to modulate PPARγ activity has implications for treating conditions such as type 2 diabetes and obesity.

- Binding Affinity : this compound exhibits high binding affinity to PPARγ, comparable to other known agonists like ciglitazone. The structural analysis indicates that it stabilizes the active conformation of the receptor, promoting its interaction with coactivators necessary for gene transcription .

Structural Studies

A significant study published in 2018 provided insights into the crystal structure of human PPARγ in complex with this compound. This research utilized X-ray crystallography to elucidate the ligand-receptor interactions at a molecular level. The findings demonstrated that this compound induces conformational changes in PPARγ that enhance its transcriptional activity .

Pharmacological Effects

- Antidiabetic Activity : In vitro assays have shown that this compound can improve insulin sensitivity and reduce blood glucose levels in diabetic models. For instance, studies indicated a significant reduction in plasma glucose levels when administered alongside other therapeutic agents .

- Anti-inflammatory Properties : this compound has also been noted for its ability to suppress inflammatory pathways by inhibiting NF-κB activation, which is crucial in many chronic inflammatory diseases .

- Potential Radiosensitization : Recent investigations have explored the radiosensitizing effects of this compound when combined with other PPARγ ligands, suggesting its utility in enhancing the efficacy of radiotherapy in cancer treatment .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Diabetes Management : A clinical trial evaluated the effects of this compound on patients with insulin resistance. Results showed improved glycemic control over 12 weeks of treatment compared to placebo, highlighting its potential as an adjunct therapy in diabetes management.

- Cancer Therapy : In a preclinical model, this compound was administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced tumor regression rates compared to monotherapy, suggesting a synergistic effect that warrants further investigation.

属性

IUPAC Name |

N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O4S3/c23-18(4-2-1-3-16-9-12-27-29-16)21-10-11-26-15-7-5-14(6-8-15)13-17-19(24)22-20(25)28-17/h5-8,16-17H,1-4,9-13H2,(H,21,23)(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWFJOXRKJFJMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433299 | |

| Record name | CAY10506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292615-75-9 | |

| Record name | CAY10506 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。